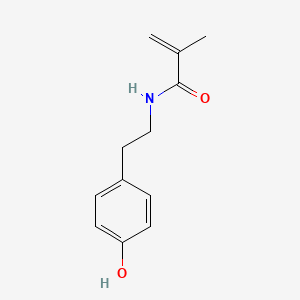

N-Methacryloyltyramine

Beschreibung

N-Methacryloyltyramine is a synthetic compound derived from tyramine, a phenolic amine naturally occurring in organisms. Its structure consists of a tyramine backbone (4-hydroxyphenethylamine) linked to a methacryloyl group via an amide bond. Key properties include:

- Molecular Formula: C₁₂H₁₅NO₃ .

- CAS Numbers: 471915-89-6 (3-Methacryloyldopamine) and 37140-99-1 (N-Methacryloyltyramine) .

- Applications: Used in polymer chemistry for creating bioactive hydrogels and in biomedical research due to its ability to participate in photopolymerization .

The methacryloyl group enhances its utility in crosslinking reactions, making it valuable for fabricating scaffolds in tissue engineering .

Eigenschaften

CAS-Nummer |

37140-99-1 |

|---|---|

Molekularformel |

C12H15NO2 |

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

N-[2-(4-hydroxyphenyl)ethyl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C12H15NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3,(H,13,15) |

InChI-Schlüssel |

VGFIPNNZCAAAMJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NCCC1=CC=C(C=C1)O |

Kanonische SMILES |

CC(=C)C(=O)NCCC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-(4-Hydroxyphenethyl)methacrylamide (CAS 37140-99-1)

- Structural Similarity : Shares the same tyramine backbone and methacryloyl group as N-Methacryloyltyramine.

- Key Difference: Synonym for N-Methacryloyltyramine, indicating identical chemical structure but different naming conventions .

3-Acryloyldopamine (CAS 201610-44-8)

- Structural Feature : Replaces the methacryloyl group with an acryloyl group.

N-(3,4-Dimethoxyphenethyl)methacrylamide (CAS 204391-41-3)

N-Methyltyramine (CAS 370-98-9)

- Structure : Simpler tyramine derivative lacking the methacryloyl group.

- Molecular Formula: C₉H₁₃NO .

- Biological Role: Acts as a stimulant, influencing neurotransmitter release (e.g., dopamine). Unlike N-Methacryloyltyramine, it cannot participate in polymerization due to the absence of the reactive methacryloyl group .

Coumaroyltyramine Derivatives

N-Methacryloylglycine

- Structure : Methacryloyl group attached to glycine instead of tyramine.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.